2-[(2Z)-2-(2-phenylhydrazin-1-ylidene)-2-(3,4,5-trimethoxyphenyl)ethyl]-1H-1,3-benzodiazole
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Overview
Description
2-[(2Z)-2-(2-phenylhydrazin-1-ylidene)-2-(3,4,5-trimethoxyphenyl)ethyl]-1H-1,3-benzodiazole is a complex organic compound that features a benzimidazole moiety, a trimethoxyphenyl group, and an aniline derivative. Benzimidazole derivatives are known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-(2-phenylhydrazin-1-ylidene)-2-(3,4,5-trimethoxyphenyl)ethyl]-1H-1,3-benzodiazole typically involves the condensation of ortho-phenylenediamine with an appropriate aldehyde or ketone under acidic or basic conditions . The reaction is often carried out in the presence of a dehydrating agent such as polyphosphoric acid or sodium metabisulfite . The reaction conditions may vary, but common solvents include ethanol, methanol, or acetonitrile, and the reaction temperature is usually maintained between 60°C to 150°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. The purification process often involves recrystallization or chromatographic techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-2-(2-phenylhydrazin-1-ylidene)-2-(3,4,5-trimethoxyphenyl)ethyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Halogenating agents like N-bromosuccinimide, alkylating agents like methyl iodide in polar or non-polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction may produce benzimidazole derivatives with reduced functional groups .
Scientific Research Applications
2-[(2Z)-2-(2-phenylhydrazin-1-ylidene)-2-(3,4,5-trimethoxyphenyl)ethyl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(2Z)-2-(2-phenylhydrazin-1-ylidene)-2-(3,4,5-trimethoxyphenyl)ethyl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to DNA, proteins, and enzymes, disrupting their normal functions . This binding can lead to the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A simpler compound with similar biological activities.
2-Phenylbenzimidazole: Known for its anticancer properties.
N-(5-methyl-3-isoxazolyl)-benzamides: Exhibits antimicrobial activity.
Uniqueness
2-[(2Z)-2-(2-phenylhydrazin-1-ylidene)-2-(3,4,5-trimethoxyphenyl)ethyl]-1H-1,3-benzodiazole stands out due to its unique combination of a benzimidazole moiety and a trimethoxyphenyl group, which enhances its biological activity and potential therapeutic applications .
Properties
IUPAC Name |
N-[(Z)-[2-(1H-benzimidazol-2-yl)-1-(3,4,5-trimethoxyphenyl)ethylidene]amino]aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-29-21-13-16(14-22(30-2)24(21)31-3)20(28-27-17-9-5-4-6-10-17)15-23-25-18-11-7-8-12-19(18)26-23/h4-14,27H,15H2,1-3H3,(H,25,26)/b28-20- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGLAFTDFJHJYFK-RRAHZORUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=NNC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C(=N\NC2=CC=CC=C2)/CC3=NC4=CC=CC=C4N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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